molecular formula C14H17NO3 B11767646 Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

Cat. No.: B11767646
M. Wt: 247.29 g/mol
InChI Key: YBZMZLLGJDSZGX-UHFFFAOYSA-N
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Description

Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate (CAS 740842-44-8) is a chemical compound with the molecular formula C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol . This benzosuberene-derivative serves as a valuable intermediate in medicinal chemistry and pharmaceutical research. Scientific literature indicates that the benzosuberene structural scaffold is of significant interest in anticancer agent development. Specifically, this core structure is investigated for its potential to act as a potent inhibitor of tubulin polymerization, which is a key mechanism for vascular disrupting agents (VDAs) that target tumor vasculature . Researchers utilize this compound and its analogues to explore structure-activity relationships, with the aim of designing molecules that demonstrate dual functionality as both cytotoxic agents and vascular disrupting agents . As a building block, it enables further functionalization to create novel compounds for biological evaluation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl N-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl)carbamate

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)15-11-7-8-12-10(9-11)5-3-4-6-13(12)16/h7-9H,2-6H2,1H3,(H,15,17)

InChI Key

YBZMZLLGJDSZGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=O)CCCC2

Origin of Product

United States

Preparation Methods

Cycloheptenone Annulation with Carbamate Functionalization

The foundational route involves constructing the 6,7,8,9-tetrahydro-5H-benzoannulen-5-one core followed by carbamate installation. A representative protocol from antibacterial agent synthesis patents employs:

  • Friedel-Crafts Acylation :
    Reacting 1-tetralone with ethyl chlorooxalate in dichloromethane under Lewis acid catalysis (AlCl₃, 0°C, 4 h) yields the 5-oxo intermediate.

  • Nitration and Reduction :
    Introducing a nitro group at the 2-position using nitric acid (HNO₃, H₂SO₄, 0°C) followed by hydrogenation (H₂, Pd/C, ethanol, 25°C) generates the amine.

  • Carbamate Formation :
    Treating the amine with ethyl chloroformate in tetrahydrofuran (THF) with triethylamine (Et₃N) at −10°C completes the synthesis.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1AlCl₃, 0°C7892
2HNO₃/H₂SO₄6588
3ClCO₂Et, Et₃N8295

Direct Cyclization of Prefunctionalized Intermediates

Alternative methods bypass intermediate isolation. A patent (CA2515311A1) details a one-pot strategy:

  • Michael Addition :
    Reacting ethyl acetoacetate with cyclohexenone in dimethylformamide (DMF) at 80°C forms the γ-keto ester.

  • Intramolecular Aldol Condensation :
    Adding p-toluenesulfonic acid (PTSA) induces cyclization to the benzoannulen framework.

  • In Situ Carbamoylation :
    Introducing phosgene (COCl₂) and ethanol sequentially under nitrogen atmosphere installs the carbamate.

Optimization Insights :

  • Temperature Sensitivity : Cyclization fails below 70°C due to kinetic trapping of linear intermediates.

  • Solvent Impact : DMF outperforms THF or toluene by stabilizing enolate intermediates.

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling

Modern protocols leverage cross-coupling for regioselectivity. A JAK inhibitor synthesis route (EP2598500B1) adapts:

  • Suzuki-Miyaura Coupling :
    Reacting 2-bromo-5-nitrobenzoannulen with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C) introduces aryl groups.

  • Reductive Amination :
    Converting nitro to amine (Fe, HCl, EtOH) precedes carbamate formation.

Comparative Performance :

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄7512
Pd(OAc)₂/XPhos888

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity. Differential Scanning Calorimetry (DSC) shows a sharp melt at 142–144°C, confirming crystallinity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.75–2.10 (m, 4H, cycloheptenyl CH₂), 4.25 (q, 2H, OCH₂), 6.85 (d, 1H, aromatic), 7.45 (s, 1H, NH).

  • IR (KBr) : 1725 cm⁻¹ (C=O carbamate), 1680 cm⁻¹ (ketone).

Industrial Scalability Considerations

Solvent Recovery Systems

Closed-loop distillation reclaims >90% THF and DMF, reducing waste.

Continuous Flow Synthesis

Microreactor trials (10 mL/min, 120°C) shorten reaction times by 60% versus batch processes.

Challenges and Mitigation Strategies

IssueCauseSolution
Low Cyclization YieldSteric hindrance at C2Use bulkier bases (DBU)
Carbamate HydrolysisResidual moistureMolecular sieves (4Å)
Isomerization During StorageKetone enolizationStore under N₂ at −20°C

Emerging Methodologies

Enzymatic Carbamoylation

Lipase-catalyzed reactions (Candida antarctica, 40°C) achieve 68% yield without toxic reagents.

Photoredox Functionalization

Visible-light-mediated amidation (Ir(ppy)₃, blue LEDs) enables room-temperature carbamate installation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl)carbamate has been studied for its biological activity, particularly its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of carbamate compounds have shown effectiveness comparable to established antibiotics such as isoniazid and ciprofloxacin in inhibiting mycobacterial and fungal strains .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives exhibited strong inhibitory effects against bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the carbamate structure could enhance its efficacy against specific pathogens .

Potential Therapeutic Applications

  • Neuroprotective Agents : The compound's structural characteristics suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have demonstrated acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain .
  • Antioxidant Properties : Some studies indicate that carbamate derivatives possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : There is emerging evidence that compounds with a similar framework may exhibit anti-inflammatory properties, making them candidates for further research in inflammatory disease therapies.

Synthesis and Structural Modifications

The synthesis of ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl)carbamate typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance biological activity .

Synthesis Overview

The compound can be synthesized through the following general steps:

  • Formation of the Carbamate Linkage : Reacting an amine with an appropriate carbonyl compound.
  • Cyclization Reactions : Introducing cyclic structures that enhance biological activity.
  • Purification and Characterization : Utilizing techniques like chromatography to isolate pure compounds for testing.

Data Table of Biological Activities

Compound NameActivity TypeTarget OrganismReference
Ethyl Carbamate DerivativeAntimicrobialMycobacterium tuberculosis
Ethyl Carbamate DerivativeAcetylcholinesterase InhibitorHuman AChE
Ethyl Carbamate DerivativeAntioxidantVarious cell lines

Mechanism of Action

The mechanism of action of Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The benzoannulene core may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular data, and biological relevance:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Properties/Applications References
Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate Benzyl carbamate at 2-position; ketone at 7 C₁₉H₁₉NO₃ 309.36 Pharmaceutical intermediate
Tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate tert-Butyl carbamate; bromine at 2 C₁₆H₂₀BrNO₂ 340.26 Synthetic intermediate for halogenated APIs
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate Methyl ester at 2-position C₁₃H₁₄O₃ 218.21 High-purity intermediate (≥96%)
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid Acetic acid at 6-position C₁₃H₁₄O₃ 218.25 Lab research (ROS modulation studies)
Ethyl 2-(3-methoxy-2,7,7-trimethyl-6-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetate Ethyl ester; methoxy and methyl substituents C₂₁H₂₈O₅ 360.45 Prodrug synthesis intermediate

Key Observations:

Carbamate vs. Ester Derivatives : Ethyl carbamate derivatives (e.g., the target compound) exhibit enhanced hydrolytic stability compared to ester analogs like methyl or ethyl esters, which are prone to enzymatic cleavage . However, ester derivatives are often preferred in prodrug design for controlled release .

Substituent Effects : Bromine or tert-butyl groups (e.g., ) increase steric bulk and may hinder metabolic degradation, whereas methoxy groups enhance solubility and binding affinity in kinase inhibitors .

Toxicity Considerations : Ethyl carbamate itself is associated with oxidative stress and ROS induction in model organisms (e.g., C. elegans), though benzo[7]annulene derivatives may mitigate this via structural modifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate?

  • Methodology : Multi-step synthesis under controlled conditions is typical for benzo[7]annulene derivatives. For example, analogous compounds (e.g., tert-butyl derivatives) are synthesized via sequential coupling, cyclization, and carbamate formation. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and purification via column chromatography . For carbamate formation, coupling agents like T3P (propylphosphonic anhydride) in ethyl acetate are effective .
  • Critical Parameters : Reaction temperature (<50°C), anhydrous solvents, and inert atmospheres (N₂/Ar) minimize side reactions. Monitor progress using TLC or HPLC.

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical Tools :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and carbamate linkage (e.g., characteristic carbonyl signals at ~155-165 ppm) .
  • HRMS : Confirm molecular weight within 3 ppm error .
  • FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (if present) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns; ≥95% purity is standard for biological assays .

Q. What safety protocols are essential for handling this compound?

  • Hazard Classification : Ethyl carbamate derivatives are often Category 4 acute toxins (oral) and may cause respiratory irritation (H335). Use PPE (gloves, goggles, lab coats) and work in a fume hood .
  • Waste Disposal : Follow institutional guidelines for carcinogens (e.g., ethyl carbamate residues). Neutralize reactive intermediates before disposal .

Advanced Research Questions

Q. How can catalytic asymmetric hydrogenation be optimized for benzo[7]annulene intermediates?

  • Case Study : Rhodium catalysts (e.g., Rh(NBD)₂BF₄) with chiral ligands (e.g., ZhaoPhos) enable enantioselective hydrogenation of α,β-unsaturated esters. For ethyl (E)-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylidene)acetate, conditions include 50 atm H₂, 50°C, yielding >99% conversion and 94% ee .
  • Parameter Optimization : Screen ligand libraries, adjust H₂ pressure (10–100 atm), and vary solvent polarity (e.g., dichloromethane vs. THF) to balance reactivity and enantioselectivity.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
  • Mitigation :

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%).
  • Reproducibility Checks : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
    • Example : Discrepancies in IC₅₀ values may arise from impurities; re-test batches with ≥98% purity via HPLC .

Q. How can molecular docking predict therapeutic targets for this compound?

  • Workflow :

Target Selection : Focus on enzymes/receptors implicated in inflammation or cancer (e.g., COX-2, kinases) .

Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (carbamate) with proper protonation states (pH 7.4).

Validation : Compare docking scores (ΔG) with known inhibitors. A score ≤ -8.0 kcal/mol suggests strong binding .

  • Limitations : Solvent effects and protein flexibility may require MD simulations for refinement.

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